molecular formula C9H6N2O3 B14852986 Methyl 2-cyano-6-formylisonicotinate

Methyl 2-cyano-6-formylisonicotinate

Cat. No.: B14852986
M. Wt: 190.16 g/mol
InChI Key: JLUCWULSBNWDJB-UHFFFAOYSA-N
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Description

Methyl 2-cyano-6-formylisonicotinate is a substituted isonicotinic acid ester featuring both cyano (-CN) and formyl (-CHO) groups at the 2- and 6-positions of the pyridine ring, respectively. This compound is of interest in pharmaceutical and organic synthesis due to its electron-deficient aromatic system, which enhances reactivity in nucleophilic substitution or condensation reactions. The cyano and formyl groups impart distinct electronic and steric properties, influencing its stability, solubility, and utility as a synthetic intermediate.

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

methyl 2-cyano-6-formylpyridine-4-carboxylate

InChI

InChI=1S/C9H6N2O3/c1-14-9(13)6-2-7(4-10)11-8(3-6)5-12/h2-3,5H,1H3

InChI Key

JLUCWULSBNWDJB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)C#N)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-cyano-6-formylisonicotinate typically involves the reaction of isonicotinic acid derivatives with cyanoacetates under specific conditions. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction can be carried out under solvent-free conditions or with the use of solvents like methanol or ethanol. The reaction temperature and time can vary, but typical conditions include heating at 70°C for several hours .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include steps such as recrystallization and purification using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-cyano-6-formylisonicotinate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The cyano and formyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Methyl 2-cyano-6-carboxyisonicotinate.

    Reduction: Methyl 2-amino-6-formylisonicotinate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-cyano-6-formylisonicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-cyano-6-formylisonicotinate involves its interaction with various molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles. The formyl group can undergo nucleophilic addition reactions, and the ester group can be hydrolyzed under acidic or basic conditions . These interactions can lead to the formation of various products, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Electronic Effects

The pyridine core of Methyl 2-cyano-6-formylisonicotinate is modified with two electron-withdrawing groups (EWGs), contrasting with related esters such as methyl 2-cyclopentyl-6-hydroxyisonicotinate () and diterpenoid methyl esters (). Key comparisons include:

Compound Substituents Electronic Effects
This compound 2-CN, 6-CHO Strong EWGs; high ring electron deficiency, enhancing electrophilic reactivity.
Methyl 2-cyclopentyl-6-hydroxyisonicotinate () 2-cyclopentyl, 6-OH Hydroxy (electron-donating, EWG in deprotonated form); cyclopentyl (steric bulk).
Sandaracopimaric acid methyl ester () Diterpenoid ester Non-aromatic; ester group contributes to polarity but lacks EWGs on a conjugated ring.

The dual EWGs in the target compound reduce electron density on the pyridine ring, facilitating reactions such as nucleophilic aromatic substitution, unlike cyclopentyl or diterpenoid analogs, which prioritize steric or lipophilic interactions .

Physical and Chemical Properties

  • Solubility : The formyl group increases polarity, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to lipophilic analogs like methyl 2-cyclopentyl-6-hydroxyisonicotinate , which may favor dichloromethane or THF .
  • Stability: The formyl group’s susceptibility to oxidation and nucleophilic attack makes the target compound less stable under basic conditions than chloro- or methoxy-substituted esters. Hydrolysis of the methyl ester, however, is slower than in diterpenoid esters (), as aromatic esters are generally more resistant to enzymatic or acidic cleavage.

Analytical Characterization

While direct spectral data for this compound are unavailable, inferences can be drawn from related compounds:

  • 1H NMR : The formyl proton would appear as a singlet near δ 9.8–10.2 ppm, distinct from methoxy (δ 3.3–3.8 ppm) or cyclopentyl protons (δ 1.5–2.5 ppm) in analogs .
  • 13C NMR: The cyano carbon resonates near δ 115–120 ppm, while the formyl carbon appears at δ 190–200 ppm, contrasting with ester carbonyls (δ 165–175 ppm) in diterpenoid esters .
  • HPLC : Retention times would differ significantly from methyl shikimate () due to polarity and substituent effects.

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